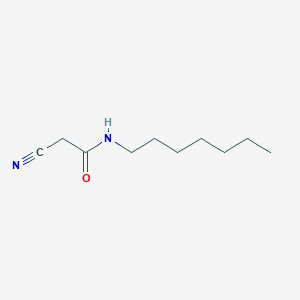
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S. It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position on the benzene ring, along with diethylamino groups attached to the sulfonamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide typically involves the bromination of N,N-diethyl-4-methylbenzenesulfonamide. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride . The reaction conditions often require controlled temperatures to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonyl derivatives or reduction to yield sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or alkylamines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Substitution Products: Depending on the nucleophile, products such as N,N-diethyl-3-azido-4-methylbenzenesulfonamide or N,N-diethyl-3-thiocyanato-4-methylbenzenesulfonamide can be formed.
Oxidation Products: Sulfonyl derivatives like N,N-diethyl-3-bromo-4-methylbenzenesulfonyl chloride.
Reduction Products: Sulfinamide derivatives like N,N-diethyl-3-bromo-4-methylbenzenesulfinamide.
Scientific Research Applications
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can inhibit enzymes or interact with cellular components, leading to its observed effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide: The parent compound with similar structural features.
N,N-Dimethyl 3-bromo-4-methylbenzenesulfonamide: A derivative with dimethylamino groups instead of diethylamino groups.
N,N-Diethyl 3-chloro-4-methylbenzenesulfonamide: A compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both diethylamino groups and a bromine atom, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-bromo-N,N-diethyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQPDZZDCFKRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428445 |
Source


|
| Record name | 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-71-9 |
Source


|
| Record name | 3-Bromo-N,N-diethyl-4-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)











